N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16337408
InChI: InChI=1S/C19H25N3O2/c1-22-16-10-6-5-9-15(16)13-17(22)19(24)21-12-11-20-18(23)14-7-3-2-4-8-14/h5-6,9-10,13-14H,2-4,7-8,11-12H2,1H3,(H,20,23)(H,21,24)
SMILES:
Molecular Formula: C19H25N3O2
Molecular Weight: 327.4 g/mol

N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC16337408

Molecular Formula: C19H25N3O2

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide -

Specification

Molecular Formula C19H25N3O2
Molecular Weight 327.4 g/mol
IUPAC Name N-[2-(cyclohexanecarbonylamino)ethyl]-1-methylindole-2-carboxamide
Standard InChI InChI=1S/C19H25N3O2/c1-22-16-10-6-5-9-15(16)13-17(22)19(24)21-12-11-20-18(23)14-7-3-2-4-8-14/h5-6,9-10,13-14H,2-4,7-8,11-12H2,1H3,(H,20,23)(H,21,24)
Standard InChI Key NXWTUVZWWLLKOH-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3CCCCC3

Introduction

N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a complex organic compound belonging to the class of indole derivatives. It features a unique structure that combines an indole ring with a carboxamide functionality, which is significant for its biological activity. The presence of cyclohexylcarbonyl and methyl groups adds to its complexity and potential pharmacological properties.

Synthesis Methods

The synthesis of N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide typically involves several key steps:

  • Starting Materials: Indole derivatives, amines, and carbonyl compounds are commonly used.

  • Reaction Conditions: Specific solvents (e.g., dichloromethane), temperatures, and times are optimized for maximum yield and purity.

  • Analytical Techniques: Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure of the synthesized compound.

Biological Activity and Potential Applications

Research indicates that indole-based compounds often exhibit a range of biological activities, including anticancer and anti-inflammatory properties, making them a focus of pharmaceutical research. Specifically, N-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide may interact with cannabinoid receptors (CB1 and CB2), potentially acting as an agonist or antagonist depending on structural modifications and the receptor subtype targeted.

Biological ActivityPotential Applications
Cannabinoid Receptor InteractionPotential therapeutic applications in treating conditions such as pain, inflammation, or cancer.
Anticancer and Anti-inflammatory PropertiesIndole derivatives are generally researched for these properties, suggesting potential in drug development.

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